5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
Overview
Description
5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine is a chemical compound with the CAS Number: 1094433-13-2 . It has a molecular weight of 245.12 and its IUPAC name is 5-bromo-N-(3-methoxypropyl)-2-pyridinamine . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8 (10)7-12-9/h3-4,7H,2,5-6H2,1H3, (H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine is a liquid at room temperature . It has a molecular weight of 245.12 .Scientific Research Applications
Antiviral Activity and Retrovirus Replication Inhibition
One study explored the antiviral properties of pyrimidine derivatives, including compounds structurally related to 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine. These derivatives exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy. The research emphasized the synthesis of these compounds and their biological evaluation against various viruses, offering a foundation for further exploration of related compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Advanced Synthesis Techniques for Heterocyclic Compounds
Another study detailed efficient methodologies for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, compounds related to the chemical framework of 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine. The research provided insight into high-yielding routes and potential rapid access to other heterocyclic analogues, underscoring the versatility of such compounds in organic synthesis (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, Renaud, 2009).
Novel Synthesis of Bromopyrimidine Derivatives
Research on the selective synthesis of novel 5-bromopyrimidine derivatives, closely related to the compound , demonstrated the potential of these substances in pharmaceutical and materials science applications. The study highlighted the use of palladium-catalyzed reactions for the synthesis, indicating the compound's utility in creating complex molecular structures with potential biological activity (Jin Wusong, 2011).
Applications in Corrosion Inhibition
An investigation into the electrochemical and theoretical quantum approaches on the inhibition of carbon steel corrosion in acidic media identified the use of brominated pyridine derivatives as effective corrosion inhibitors. This study elucidates the compound's relevance beyond biological applications, demonstrating its utility in materials science and engineering (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, Aliaga-Alcalde, 2015).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-13-10(8)12-4-3-5-14-2/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRJRXRIZQVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCCOC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225694 | |
Record name | 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine | |
CAS RN |
1220035-09-5 | |
Record name | 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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